molecular formula C19H15FN4O5S B2748035 6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1357636-70-4

6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

Cat. No. B2748035
CAS RN: 1357636-70-4
M. Wt: 430.41
InChI Key: HEXDVBOFEOKPCJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The 1,2,4-benzothiadiazine-1,1-dioxide ring is a key structural feature .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the boronic ester group is often involved in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .

Scientific Research Applications

Fluorescent Chemosensors for Metal Ions and Bio-imaging

A study highlights the development of a phenoxazine-based fluorescence chemosensor, incorporating a furan-2-carboxamide group and a phenyl sulfonyl chelating site for the discriminative detection of Cd2+ and CN− ions. This chemosensor demonstrated turn-on fluorescence emission for Cd2+, enabling its application in live cells and zebrafish larvae bio-imaging, showcasing its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).

Antimicrobial Applications

Research into fluoroquinolone-based 4-thiazolidinones synthesized from derivatives similar in structure to the compound has revealed significant antibacterial and antifungal activities. This indicates potential for the development of new antimicrobial agents leveraging the unique structural features of these compounds (Patel & Patel, 2010).

Synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine Derivatives

A method involving the aza-Piancatelli rearrangement and Michael reaction catalyzed by In(OTf)3 has been developed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This process highlights the compound's utility in creating structurally diverse molecules with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).

Anticancer Agent Development

Synthesis studies focusing on derivatives bearing a structural resemblance to the compound have shown promising anticancer activities. These studies provide a foundation for the development of novel anticancer agents, highlighting the therapeutic potential of these chemical structures (Bhat et al., 2009).

Cognitive Enhancers through AMPA Receptor Potentiation

A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides synthesized for evaluation as positive allosteric modulators of AMPA receptors have been identified as potent cognitive enhancers. The introduction of mono- or polyfluoro-substituted alkyl chains at specific positions of the thiadiazine ring has been shown to enhance pharmacokinetic behavior, indicating potential applications in neurology and psychiatry (Francotte et al., 2010).

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, development of more efficient synthesis methods, and investigation of its potential applications in various fields .

properties

IUPAC Name

6-fluoro-N-[4-(furan-2-carbonylamino)phenyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O5S/c20-11-3-8-16-14(10-11)23-17(24-30(16,27)28)19(26)22-13-6-4-12(5-7-13)21-18(25)15-2-1-9-29-15/h1-10,17,23-24H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXDVBOFEOKPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3NC4=C(C=CC(=C4)F)S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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